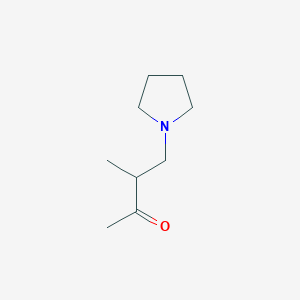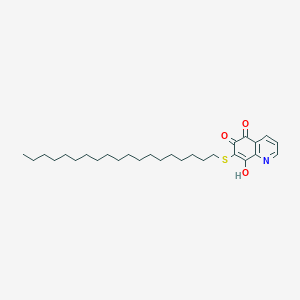
6-Hydroxy-7-nonadecylmercapto-5,8-quinolindione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-7-nonadecylmercapto-5,8-quinolindione is a chemical compound known for its unique structure and properties It is a derivative of quinoline, featuring a hydroxy group at the 6th position, a nonadecylmercapto group at the 7th position, and a quinolindione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-7-nonadecylmercapto-5,8-quinolindione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinolindione Core: The quinolindione core can be synthesized through a condensation reaction between aniline and a suitable diketone under acidic conditions.
Introduction of the Hydroxy Group: The hydroxy group at the 6th position can be introduced via a hydroxylation reaction using reagents such as hydrogen peroxide or a peracid.
Attachment of the Nonadecylmercapto Group: The nonadecylmercapto group can be attached through a thiolation reaction, where a nonadecylthiol is reacted with the quinolindione core in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxy-7-nonadecylmercapto-5,8-quinolindione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinolindione core can be reduced to a quinoline derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nonadecylmercapto group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinolindione derivatives with carbonyl groups.
Reduction: Formation of quinoline derivatives.
Substitution: Formation of substituted quinolindione derivatives with various functional groups.
Applications De Recherche Scientifique
6-Hydroxy-7-nonadecylmercapto-5,8-quinolindione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of specialty chemicals, dyes, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Hydroxy-7-nonadecylmercapto-5,8-quinolindione involves its interaction with molecular targets and pathways. The hydroxy and nonadecylmercapto groups can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The quinolindione core may also play a role in binding to specific receptors or proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Hydroxy-7-octadecylmercapto-5,8-quinolindione: Similar structure with an octadecylmercapto group instead of a nonadecylmercapto group.
6-Hydroxy-7-hexadecylmercapto-5,8-quinolindione: Similar structure with a hexadecylmercapto group instead of a nonadecylmercapto group.
6-Hydroxy-7-dodecylmercapto-5,8-quinolindione: Similar structure with a dodecylmercapto group instead of a nonadecylmercapto group.
Uniqueness
6-Hydroxy-7-nonadecylmercapto-5,8-quinolindione is unique due to its specific nonadecylmercapto group, which imparts distinct physical and chemical properties
Propriétés
Numéro CAS |
53193-63-8 |
|---|---|
Formule moléculaire |
C28H43NO3S |
Poids moléculaire |
473.7 g/mol |
Nom IUPAC |
8-hydroxy-7-nonadecylsulfanylquinoline-5,6-dione |
InChI |
InChI=1S/C28H43NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-33-28-26(31)24-23(20-19-21-29-24)25(30)27(28)32/h19-21,31H,2-18,22H2,1H3 |
Clé InChI |
QEEUXGABIRIFBL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCSC1=C(C2=C(C=CC=N2)C(=O)C1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


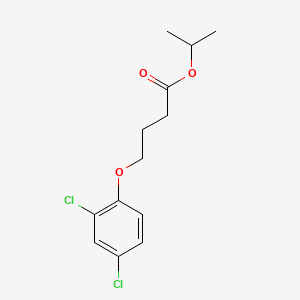
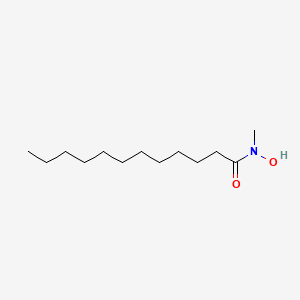
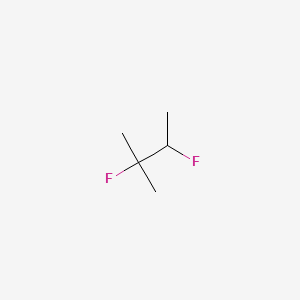
![4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol](/img/structure/B14650589.png)
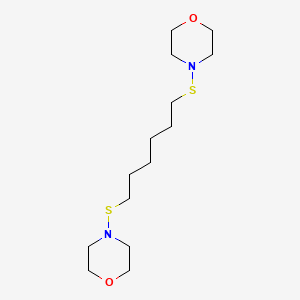

![(NZ)-N-[(2Z)-2-[(2-chlorophenyl)methylidene]cyclohexylidene]hydroxylamine](/img/structure/B14650610.png)
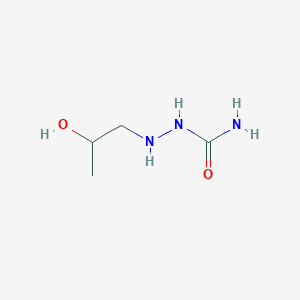
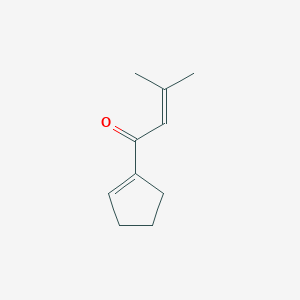
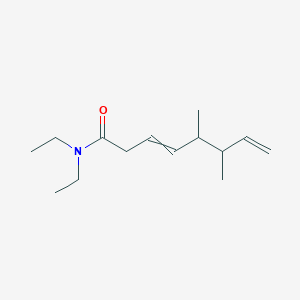
![7,7-Dimethyl-3a,4,6,7,8,9,9a,9b-octahydro-6,8-methanonaphtho[1,2-c]furan-1,3-dione](/img/structure/B14650628.png)

![Propanedinitrile, [[(6-methyl-2-pyridinyl)amino]methylene]-](/img/structure/B14650638.png)
